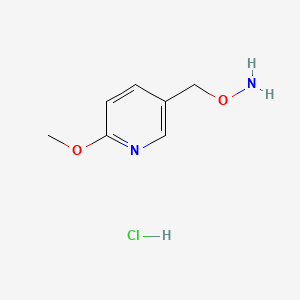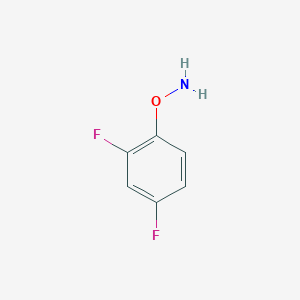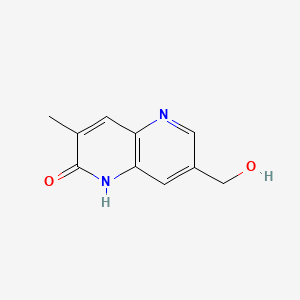
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound with a naphthyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the naphthyridine ring, which can then be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products Formed
Oxidation: 7-(Carboxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one.
Reduction: 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-ol.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(Hydroxymethyl)-3-methylquinoline: Similar structure but with a quinoline core.
7-(Hydroxymethyl)-3-methylisoquinoline: Isoquinoline core with similar functional groups.
7-(Hydroxymethyl)-3-methylpyridine: Pyridine core with hydroxymethyl and methyl groups.
Uniqueness
7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to quinoline, isoquinoline, and pyridine derivatives. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-8-9(12-10(6)14)3-7(5-13)4-11-8/h2-4,13H,5H2,1H3,(H,12,14) |
InChI Key |
MBHMWBIQQMWJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)CO)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)

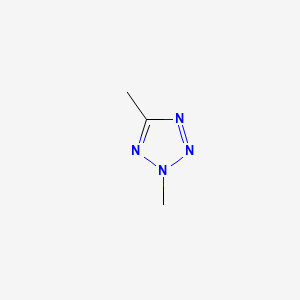

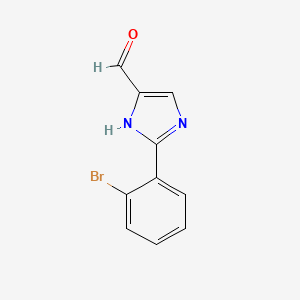
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)

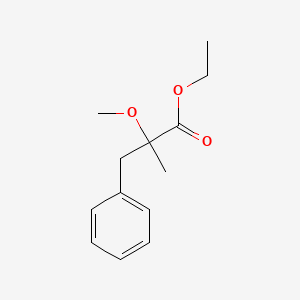
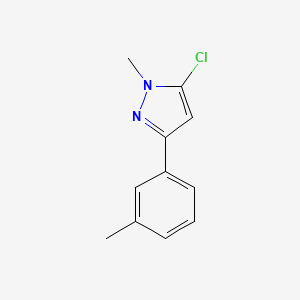
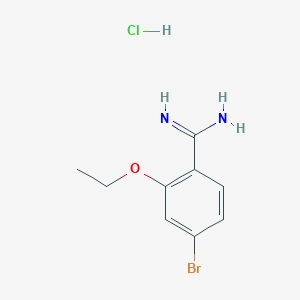
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
